4-BRomo-N-ethyl-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

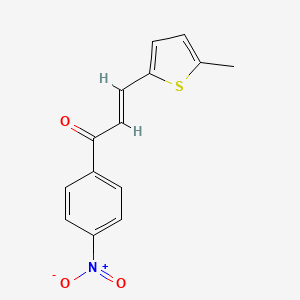

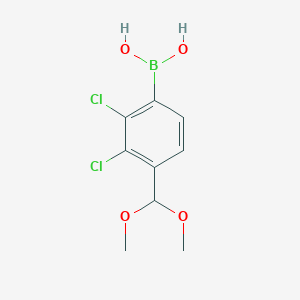

4-Bromo-N-ethyl-2-methylbenzenesulfonamide is a chemical compound with the CAS Number: 1548827-98-0 . It has a molecular weight of 278.17 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 . This indicates that the molecule consists of a benzenesulfonamide core with a bromine atom at the 4-position, an ethyl group attached to the nitrogen atom, and a methyl group at the 2-position of the benzene ring .Scientific Research Applications

Synthesis and Structural Characterization

The compound has been a focus in the synthesis of antagonists targeting HIV-1 infection. For instance, Cheng De-ju (2015) explored methylbenzenesulfonamide derivatives, including a compound similar to 4-Bromo-N-ethyl-2-methylbenzenesulfonamide, highlighting their potential in drug development for HIV-1 prevention (Cheng De-ju, 2015).

Anticancer Properties

The compound's derivatives have been investigated for their anticancer properties. Zhang, Shi-jie, Hu, and Wei-Xiao (2010) synthesized a novel compound related to this compound and studied its crystal structure and anticancer properties (Zhang et al., 2010).

Antimicrobial and Antiproliferative Agents

Derivatives of this compound have shown promise as antimicrobial and antiproliferative agents. In 2019, Shimaa M. Abd El-Gilil synthesized a series of derivatives, demonstrating their effectiveness against various human cell lines and microbial strains (Shimaa M. Abd El-Gilil, 2019).

Antibacterial and Lipoxygenase Inhibition Studies

M. Abbasi and colleagues (2017) synthesized new sulfonamides bearing 1,4-benzodioxin ring, which showed good inhibitory activity against various bacterial strains and lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory diseases (M. Abbasi et al., 2017).

Synthesis of Benzonitriles and Pharmaceutical Intermediates

P. Anbarasan, H. Neumann, and M. Beller (2011) utilized a derivative similar to this compound for the efficient synthesis of benzonitriles, showcasing its utility in creating various pharmaceutical intermediates (P. Anbarasan et al., 2011).

Nickel-Catalyzed Cross-Coupling

Research by Daniel A. Everson and colleagues (2014) involved the use of a related compound in nickel-catalyzed cross-coupling reactions, a significant process in organic chemistry (Daniel A. Everson et al., 2014).

Distinguishing Tautomerism in Crystal Structures

The study of tautomerism in crystal structures of related compounds was conducted by Xiaozhou Li and colleagues (2014), highlighting the compound's importance in structural chemistry (Xiaozhou Li et al., 2014).

Synthesis and Characterization of Derivatives

Stenfors and Ngassa (2020) synthesized and characterized N-allyl-N-benzyl-4-methylbenzenesulfonamide, a derivative, providing insights into the chemical properties and potential applications of such compounds (Brock A. Stenfors & F. Ngassa, 2020).

Properties

IUPAC Name |

4-bromo-N-ethyl-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFUFSCHUUDBIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2356724.png)

![ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2356727.png)

![Methyl 2-[(3-aminocyclobutyl)-ethylamino]acetate](/img/structure/B2356731.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356732.png)

![1-[2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2356737.png)

![4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2356739.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)